4-Ethyl-2,3,5-trimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

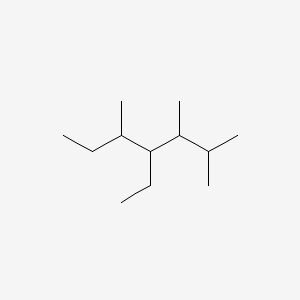

Structure

2D Structure

3D Structure

Properties

CAS No. |

62198-58-7 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-2,3,5-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-10(5)12(8-2)11(6)9(3)4/h9-12H,7-8H2,1-6H3 |

InChI Key |

UEZAASCWBAVHRO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC)C(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-Ethyl-2,3,5-trimethylheptane

This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 4-Ethyl-2,3,5-trimethylheptane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its physicochemical characteristics, reactivity, and toxicological profile, and outlines general experimental protocols relevant to its class of compounds.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, a combination of computed properties and general characteristics of branched alkanes provides a profile of this compound.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | --INVALID-LINK--[1] |

| Molecular Weight | 170.33 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Registry Number | 62198-58-7 | --INVALID-LINK--[2] |

| Canonical SMILES | CCC(C)C(CC)C(C)C(C)C | --INVALID-LINK--[3] |

| Computed XLogP3 | 5.6 | --INVALID-LINK--[1] |

| Boiling Point | Not experimentally determined. Expected to be lower than its linear isomer, n-dodecane (216.3 °C), due to increased branching.[4] | - |

| Melting Point | Not experimentally determined. Branched alkanes generally have lower melting points than their straight-chain counterparts, though this trend can be unpredictable for larger molecules.[4] | - |

| Density | Not experimentally determined. The density of branched-chain alkanes is typically slightly lower than their straight-chain isomers.[5] | - |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents. (General property of alkanes) | - |

Spectroscopic Data

Chemical Reactivity and Synthesis

As a saturated hydrocarbon, this compound exhibits reactivity typical of alkanes.

Key Chemical Reactions:

-

Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water.[3]

-

Halogenation: It can react with halogens (e.g., chlorine, bromine) under UV light or at high temperatures via a free-radical substitution mechanism.[3]

-

Isomerization: Acid-catalyzed skeletal rearrangements can occur, with studies indicating that this compound undergoes isomerization at significantly faster rates (approximately 25 to 50 times faster) than linear n-heptane under similar conditions.[6] The activation energy for its isomerization is reported to be in the range of 85 to 105 kJ/mol.[6]

General Synthesis Methods:

Detailed experimental protocols for the specific synthesis of this compound are not described in the available literature. However, general methods for synthesizing branched alkanes can be applied.[3]

-

Alkylation: This process involves the reaction of a smaller alkane or alkene with an alkylating agent in the presence of a catalyst (e.g., a strong acid like sulfuric acid or hydrofluoric acid) to form a larger, more branched alkane.

-

Fractional Distillation: It can be isolated from complex hydrocarbon mixtures, such as those found in petroleum fractions, due to differences in boiling points among the various isomers.[3]

Experimental Protocols

Due to the absence of specific literature detailing the experimental procedures for this compound, this section provides a generalized workflow for the synthesis and analysis of a branched alkane via an alkylation route.

Toxicological and Biological Profile

Specific toxicological or biological activity data for this compound is not available. The following information is based on the general properties of branched alkanes and other C12 isomers.

General Toxicity of Branched Alkanes:

-

Acute Toxicity: Branched alkanes generally exhibit low acute oral, dermal, and inhalation toxicity.[7]

-

Irritation: They may be slightly irritating to the skin and eyes.[7]

-

Aspiration Hazard: Due to their low viscosity, there is a risk of aspiration toxicity if swallowed, which can be fatal.[7]

-

Neurotoxicity: Ingestion of some simple alkanes can lead to neurotoxic effects.[8]

-

Dermal Effects: Prolonged skin contact can lead to lesions due to the removal of the skin's natural protective oils.[8]

Biological Activity of C12 Isomers:

-

Some studies on n-alkanes with 12 to 28 carbon atoms have indicated potential cocarcinogenic or tumor-promoting activities in animal models.[9] It is important to note that these findings are for other isomers and may not be representative of this compound. The biological activity of different isomers of a compound can vary significantly.[10][11]

Applications

The primary potential application for this compound is as a fuel additive.[3] Its highly branched structure suggests it would have a high octane (B31449) rating, making it beneficial for improving the combustion performance of gasoline and reducing engine knocking.[3] Additionally, due to its nonpolar nature, it could serve as a solvent in various industrial applications or as a chemical intermediate in organic synthesis.[6]

References

- 1. This compound | C12H26 | CID 53428902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heptane, 4-ethyl-2,3,5-trimethyl- [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. fvs.com.py [fvs.com.py]

- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 6. Buy this compound | 62198-58-7 [smolecule.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. reddit.com [reddit.com]

- 9. Correlation of cocarcinogenic activity among n-alkanes with their physical effects on phospholipid micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-2,3,5-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 4-Ethyl-2,3,5-trimethylheptane, a branched alkane of interest in fuel science and organic chemistry. This document details its chemical identity, structural characteristics, stereochemical complexity, and general synthetic pathways.

Chemical Identity

This compound is a saturated hydrocarbon with a heptane (B126788) backbone substituted with one ethyl and three methyl groups. Its fundamental properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₂₆[1] |

| Molecular Weight | 170.3348 g/mol [1] |

| CAS Registry Number | 62198-58-7[1] |

Molecular Structure and Stereochemistry

The molecular structure of this compound is characterized by a high degree of branching, which significantly influences its physical and chemical properties, such as its high octane (B31449) rating.

The molecule consists of a seven-carbon main chain (heptane). An ethyl group is attached at the fourth carbon atom, and methyl groups are located at the second, third, and fifth carbon atoms.

A critical aspect of the molecular structure of this compound is the presence of multiple chiral centers. A chiral center is a carbon atom attached to four different substituent groups. In this molecule, the carbon atoms at positions 2, 3, 4, and 5 are all chiral centers.

The number of possible stereoisomers can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with four chiral centers, there are 2⁴ = 16 possible stereoisomers. These stereoisomers exist as pairs of enantiomers and sets of diastereomers. The precise stereochemical configuration of the molecule would be designated using the Cahn-Ingold-Prelog (R/S) notation for each chiral center.

The diagram below illustrates the connectivity of the atoms in this compound.

Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | Not Available | Not Available | Not Available | Not Available |

| ¹³C | Not Available | Not Available | Not Available | Not Available |

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Not Available | Not Available | Not Available |

| m/z | Relative Intensity (%) | Fragment Ion |

| Not Available | Not Available | Not Available |

Experimental Protocols: Synthesis

The synthesis of highly branched alkanes like this compound is primarily achieved through catalytic processes in the petroleum industry, aimed at producing high-octane gasoline.

A common industrial method for producing branched alkanes is the catalytic reforming of straight-run naphtha from crude oil.[2][3] This process typically involves the use of bifunctional catalysts, often containing a noble metal (like platinum) on an acidic support (such as a zeolite).

General Experimental Workflow for Alkane Isomerization:

Key Steps in the Catalytic Isomerization Process:

-

Feedstock Preparation: The process begins with a feedstock of less branched or linear alkanes, such as n-heptane, which is a component of naphtha.[2]

-

Catalyst System: A bifunctional catalyst is employed. The metallic sites (e.g., platinum) facilitate dehydrogenation and hydrogenation, while the acidic sites on the support (e.g., zeolites) promote the isomerization of the resulting carbocation intermediates.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures in the presence of hydrogen to minimize coke formation and maintain catalyst activity.

-

Product Separation: The product stream is a mixture of various isomers. Fractional distillation is used to separate the desired highly branched alkanes.

While this provides a general overview, specific experimental protocols for the targeted synthesis of a single stereoisomer of this compound are complex and not widely published. Such a synthesis would likely involve multi-step organic chemistry routes with stereoselective control.

References

An In-depth Technical Guide to 4-Ethyl-2,3,5-trimethylheptane

CAS Number: 62198-58-7

This technical guide provides a comprehensive overview of 4-Ethyl-2,3,5-trimethylheptane, a branched alkane with applications in fuel and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development who require detailed chemical and physical data, as well as insights into its synthesis and potential biological relevance.

Chemical Identity and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone substituted with an ethyl group at the fourth position and methyl groups at the second, third, and fifth positions.[1][2] This specific arrangement of alkyl groups influences its physical properties and chemical reactivity.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 62198-58-7 |

| IUPAC Name | This compound[1][2] |

| Molecular Formula | C12H26[1][2] |

| Molecular Weight | 170.33 g/mol [1][2] |

| Canonical SMILES | CCC(C)C(CC)C(C)C(C)C[1] |

| InChI Key | UEZAASCWBAVHRO-UHFFFAOYSA-N[1][2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 5.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 170.203450829 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Note: The physicochemical properties listed above are computationally derived and have not been experimentally verified in the available literature.

Synthesis and Reactions

The synthesis of this compound can be achieved through several established organic chemistry methods. The most common approaches involve the construction of the branched carbon skeleton through alkylation reactions or the isolation from complex hydrocarbon mixtures.

Synthesis Methodologies

Alkylation: This is a primary method for synthesizing highly branched alkanes. It typically involves the reaction of a smaller alkane or alkene with an alkylating agent in the presence of a catalyst. For this compound, this could involve the alkylation of a heptane derivative with ethyl and methyl groups.[2]

Fractional Distillation: This compound may also be present in petroleum fractions and can be isolated through fractional distillation, a process that separates components of a mixture based on their different boiling points.[2]

Below is a conceptual workflow for the synthesis of this compound via a catalyzed alkylation route.

Chemical Reactions

As a saturated alkane, this compound exhibits characteristic reactions of this class of compounds.

Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[2] This high energy of combustion contributes to its utility as a fuel additive.

Halogenation: Under ultraviolet (UV) light or at high temperatures, it can react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction to form haloalkanes.[2]

The general scheme for the free-radical halogenation is depicted below.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex due to the numerous non-equivalent protons in the molecule. The spectrum would show overlapping multiplets in the alkane region (typically 0.8-1.7 ppm). The integration of the signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the non-equivalent carbon atoms in the molecule, offering a clearer picture of the carbon skeleton.

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M+) at m/z 170, corresponding to the molecular weight of the compound. The fragmentation pattern would be complex, with characteristic losses of alkyl fragments (e.g., methyl, ethyl groups) that could help in confirming the structure.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be characteristic of a saturated alkane, showing strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Biological Activity and Toxicology

There is no specific information available in the scientific literature regarding the biological activity or toxicological profile of this compound. However, general toxicological data for branched C12 alkanes can provide some insight.

General Toxicology of Branched C12 Alkanes:

-

Acute Toxicity: Branched alkanes in the C9-C12 range generally exhibit low acute oral and dermal toxicity.[3]

-

Inhalation: Inhalation of high concentrations of volatile alkanes can cause central nervous system depression.[4]

-

Skin Irritation: Prolonged or repeated skin contact may cause dryness and irritation due to the defatting properties of hydrocarbons.[3]

-

Aspiration Hazard: Aspiration of liquid alkanes into the lungs can cause severe chemical pneumonitis and may be fatal.

-

Genotoxicity and Carcinogenicity: Most saturated alkanes are not considered to be genotoxic or carcinogenic.[3]

It is important to note that toxicological properties can vary between isomers. Therefore, in the absence of specific data, this compound should be handled with the appropriate precautions for a flammable, volatile organic compound with a potential aspiration hazard.

Applications

The primary applications of this compound are in the fuel and chemical industries.

-

Fuel Additive: Due to its highly branched structure, it is expected to have a high octane (B31449) rating, making it a valuable component in gasoline formulations to improve engine performance and prevent knocking.[2]

-

Solvent: Its nonpolar nature makes it a suitable solvent for various industrial applications.

-

Chemical Intermediate: It can serve as a precursor in the synthesis of other chemical compounds.[2]

Conclusion

This compound is a branched alkane with well-defined chemical identity and computed physical properties. While specific experimental data, particularly spectroscopic and toxicological information, is limited, its general characteristics can be inferred from the properties of similar branched alkanes. Its primary utility lies in its potential as a high-octane fuel additive and as a solvent or chemical intermediate. Further research is needed to fully characterize its experimental properties and to investigate any potential biological activity or specific toxicological profile, which would be of interest to the drug development community for understanding the metabolism and potential effects of such branched hydrocarbon structures.

References

Synthesis of 4-Ethyl-2,3,5-trimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for 4-Ethyl-2,3,5-trimethylheptane, a highly branched aliphatic hydrocarbon. The described methodology follows a three-step sequence involving a Grignard reaction, dehydration, and subsequent hydrogenation, providing a comprehensive framework for the laboratory-scale production of this compound.

Physicochemical Properties

The key physical and chemical properties of the target compound, this compound, are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

| CAS Number | 62198-58-7 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | ~190-200 °C (estimated) |

| Density | ~0.76 g/cm³ (estimated) |

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process, commencing with the formation of a tertiary alcohol via a Grignard reaction. This intermediate is then dehydrated to yield a mixture of alkenes, which are subsequently hydrogenated to afford the final saturated alkane.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Ethyl-2,3,5-trimethylheptan-4-ol (Grignard Reaction)

This step involves the nucleophilic addition of sec-butylmagnesium bromide to the carbonyl group of 3,4-dimethylhexan-2-one.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O)

-

3,4-Dimethylhexan-2-one

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

A solution of 2-bromobutane (1.1 equivalents) in anhydrous diethyl ether is prepared and added to the dropping funnel.

-

A small portion of the 2-bromobutane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

-

Once initiated, the remainder of the 2-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of 3,4-dimethylhexan-2-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

-

Work-up and Purification:

-

The reaction mixture is carefully poured into a beaker containing crushed ice and saturated aqueous NH₄Cl solution.

-

The mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Purification can be achieved by vacuum distillation.

-

Caption: Workflow for the synthesis of 4-Ethyl-2,3,5-trimethylheptan-4-ol.

Step 2: Dehydration of 4-Ethyl-2,3,5-trimethylheptan-4-ol

The tertiary alcohol is dehydrated using a strong acid catalyst to form a mixture of alkene isomers.

Materials:

-

4-Ethyl-2,3,5-trimethylheptan-4-ol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

The crude 4-Ethyl-2,3,5-trimethylheptan-4-ol is placed in a round-bottom flask.

-

A few drops of concentrated sulfuric acid are added as a catalyst.

-

The flask is fitted with a distillation apparatus.

-

-

Dehydration:

-

The mixture is gently heated. The alkene products, being more volatile, will distill over along with water.

-

The distillation is continued until no more organic material is collected.

-

-

Work-up and Purification:

-

The collected distillate is washed with a saturated NaHCO₃ solution to neutralize any remaining acid.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous Na₂SO₄.

-

The crude alkene mixture is obtained after filtration. Fractional distillation can be used to separate the isomers if desired, although this is often not necessary for the subsequent hydrogenation step.

-

Step 3: Hydrogenation of the Alkene Mixture

The mixture of alkenes is reduced to the final saturated alkane using catalytic hydrogenation.

Materials:

-

Alkene mixture from Step 2

-

Palladium on carbon (10% Pd/C)

-

Ethanol (B145695) or Ethyl Acetate (B1210297) (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup:

-

The alkene mixture is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The flask is connected to a hydrogenation apparatus.

-

-

Hydrogenation:

-

The system is flushed with hydrogen gas to remove air.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.

-

The reaction progress can be monitored by the cessation of hydrogen uptake or by techniques such as GC-MS.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

-

The solvent is removed from the filtrate by rotary evaporation.

-

The resulting crude this compound can be purified by fractional distillation to obtain the final product of high purity.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yields are estimates and can vary based on experimental conditions and techniques.

| Step | Product | Theoretical Yield | Expected Yield (%) | Purity (%) |

| 1 | 4-Ethyl-2,3,5-trimethylheptan-4-ol | Based on Limiting Reagent | 70-85 | >95 (after distillation) |

| 2 | Alkene Mixture | Based on Alcohol Input | 80-90 | Mixture of Isomers |

| 3 | This compound | Based on Alkene Input | >95 | >98 (after distillation) |

Spectroscopic Data (Predicted)

The following tables provide the predicted spectroscopic data for the final product, this compound.

¹H NMR (Predicted, CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 0.80 - 1.00 | m | 18H | -CH₃ groups |

| 1.00 - 1.70 | m | 8H | -CH₂- and -CH- groups |

¹³C NMR (Predicted, CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 10 - 25 | -CH₃ |

| 25 - 45 | -CH₂- and -CH- |

Mass Spectrometry (Predicted, EI)

| m/z | Relative Intensity | Assignment |

| 170 | Low | [M]⁺ |

| 141 | Moderate | [M - C₂H₅]⁺ |

| 127 | Moderate | [M - C₃H₇]⁺ |

| 57, 43 | High | Alkyl fragments |

Infrared Spectroscopy (Predicted, neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong, Sharp | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (CH₂) |

| 1375 | Medium | C-H bend (CH₃) |

An In-depth Technical Guide to the Physical Properties of C12 Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of C12 alkanes, with a specific focus on the effects of isomeric branching. Dodecane (C12H26) has 355 structural isomers, and while the linear n-dodecane is well-characterized, the physical properties of its branched counterparts can vary significantly. Understanding these variations is crucial for applications ranging from solvent formulation and fuel development to their use as excipients in drug delivery systems.

The Influence of Molecular Structure on Physical Properties

Alkanes are non-polar molecules held together by weak van der Waals dispersion forces.[1][2][3] The strength of these forces is primarily dependent on the molecule's surface area and its ability to pack efficiently. As the molecular weight of straight-chain alkanes increases, the surface area and the strength of these intermolecular forces increase, leading to higher boiling points, melting points, and viscosity.[1][4][5]

However, for alkanes with the same molecular formula (isomers), branching introduces significant changes. Increased branching generally leads to a more compact, spherical molecular shape.[2][6] This reduces the effective surface area available for intermolecular contact, which in turn weakens the van der Waals forces.[3][4][6] Consequently, branched alkanes typically exhibit lower boiling points than their straight-chain counterparts.[2][4][6][7][8]

The effect on melting points is more nuanced. While weaker intermolecular forces would suggest lower melting points, molecular symmetry also plays a critical role. Highly branched, symmetrical isomers can sometimes pack more efficiently into a crystal lattice, resulting in a higher melting point than less symmetrical or straight-chain isomers.[1][9]

Quantitative Physical Property Data

The following tables summarize key physical properties for n-dodecane (the linear C12 alkane) and a highly branched isomer, 2,2,4,6,6-pentamethylheptane. This comparison clearly illustrates the impact of molecular branching.

Table 1: Boiling and Melting Points of C12 Alkane Isomers

| Compound | IUPAC Name | Molecular Structure | Boiling Point (°C) | Melting Point (°C) |

| n-Dodecane | Dodecane | Straight-chain | 216.2[10] | -9.6[10][11][12][13] |

| A Branched Isomer | 2,2,4,6,6-Pentamethylheptane | Highly Branched | 170.0 - 195.0[14] | -60.0[14] |

Table 2: Density, Viscosity, and Refractive Index of C12 Alkane Isomers

| Compound | Density (g/mL) | Viscosity (mPa·s) | Refractive Index (n20/D) |

| n-Dodecane | 0.75 @ 25°C[11][12] | 1.34[15][16] | 1.421[11][15] |

| 2,2,4,6,6-Pentamethylheptane | 0.751[14] | Not available | 1.4190 - 1.4230[14] |

Structure-Property Relationship Visualization

The interplay between molecular branching and physical properties can be visualized as a logical pathway. Increased branching alters molecular geometry, which is the primary driver for changes in intermolecular forces and, consequently, bulk physical properties.

Caption: Logical flow from molecular branching to physical properties.

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. The methodologies for measuring the key properties of C12 alkanes are detailed below.

Boiling Point Determination (ASTM D1120 Method)

The equilibrium boiling point is a critical parameter, often determined using a method analogous to ASTM D1120.[4][7][17]

-

Apparatus Setup: A 100 mL round-bottom flask is connected to a water-cooled reflux condenser. A calibrated thermometer or thermocouple is positioned in the flask so that the bulb is immersed in the liquid but not touching the bottom of the flask.[18]

-

Sample Preparation: A 60 mL sample of the C12 alkane is placed into the flask, along with a few boiling chips to ensure smooth boiling.[18]

-

Heating: The flask is heated gently with an electric heating mantle. The heating rate is controlled to achieve a steady reflux.

-

Measurement: The temperature is recorded when it becomes stable, indicating that the liquid is boiling under equilibrium conditions. This stable temperature is the boiling point.

-

Correction: The observed boiling point is corrected for any deviation from standard atmospheric pressure (101.3 kPa).

Density Measurement

The density of a liquid alkane can be determined gravimetrically.

-

Mass of Container: The mass of a clean, dry measuring cylinder or pycnometer (density bottle) is measured using an analytical balance.[3][19]

-

Volume of Sample: A known, precise volume of the C12 alkane is added to the measuring cylinder.[10][19] If using a pycnometer, it is filled completely to its calibrated volume.[5]

-

Mass of Sample: The mass of the container with the liquid sample is measured. The mass of the liquid is found by subtracting the mass of the empty container.[3][10]

-

Calculation: Density is calculated by dividing the mass of the liquid by its volume (ρ = m/V).[19] Measurements should be performed at a constant, recorded temperature.

Viscosity Measurement (Rotational Viscometer)

Rotational viscometers are suitable for measuring the viscosity of liquid alkanes.

-

Principle: The instrument measures the torque required to rotate a spindle submerged in the test fluid at a constant speed.[16][20][21] The resistance to this rotation is proportional to the dynamic viscosity of the fluid.

-

Procedure: a. The C12 alkane sample is placed in a thermostatically controlled sample holder. b. A suitable spindle is selected and submerged in the liquid to the correct depth. c. The spindle is rotated at a known, constant speed. d. The instrument's sensor measures the torque (rotational resistance) and calculates the viscosity, typically in millipascal-seconds (mPa·s).

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical constant that is useful for substance identification and purity assessment.

-

Principle: An Abbe refractometer works by measuring the critical angle of total internal reflection of light at the interface between a high-refractive-index prism and the sample.[6][11]

-

Procedure: a. A few drops of the C12 alkane sample are placed on the surface of the measuring prism. b. The prism is closed, and the sample is allowed to equilibrate to the instrument's temperature (commonly 20°C). c. A light source (often a sodium D-line LED at 589 nm) is directed through the prism.[6] d. The user looks through the eyepiece and adjusts a knob to bring the boundary line between the light and dark regions into sharp focus at the center of the crosshairs. e. The refractive index is then read directly from a calibrated scale.

Experimental Workflow Visualization

The general workflow for characterizing the physical properties of a liquid C12 alkane sample is outlined below.

Caption: General experimental workflow for physical property analysis.

References

- 1. Refractometer / Brix meter | Principles | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 2. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 3. wjec.co.uk [wjec.co.uk]

- 4. Lin-Tech: Boiling Point of Engine Coolants [lin-tech.ch]

- 5. batman.edu.tr [batman.edu.tr]

- 6. Basics of refractometry | Anton Paar Wiki [wiki.anton-paar.com]

- 7. store.astm.org [store.astm.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. torontech.com [torontech.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. How Does A Refractometer Work: A Guide (2024) [ryzechemie.com]

- 12. smart.dhgate.com [smart.dhgate.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. instrumentchoice.com.au [instrumentchoice.com.au]

- 16. What is the principle of Viscometer? Q&A | NBCHAO [en1.nbchao.com]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. scribd.com [scribd.com]

- 19. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 20. How Does a Viscometer Work? - SenTec [cdsentec.com]

- 21. scimed.co.uk [scimed.co.uk]

An In-depth Technical Guide to the Isomers of Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of trimethylheptane (C₁₀H₂₂), focusing on their physicochemical properties, experimental protocols for their synthesis and analysis, and their relevance in various scientific and industrial fields, including potential applications in drug development.

Introduction to Trimethylheptane Isomers

Trimethylheptane refers to a group of branched-chain alkanes with the molecular formula C₁₀H₂₂. These saturated hydrocarbons consist of a seven-carbon heptane (B126788) backbone substituted with three methyl groups. The specific placement of these methyl groups gives rise to numerous structural isomers, each possessing unique physical and chemical properties. While often encountered in complex hydrocarbon mixtures such as gasoline and petroleum distillates, individual isomers serve as important reference standards in analytical chemistry. Furthermore, as highly branched, lipophilic molecules, their interactions with biological systems, such as cell membranes, are of increasing interest to researchers in materials science and drug delivery.

This document serves as a technical resource, consolidating key data and methodologies relevant to the study and application of trimethylheptane isomers.

Structural Isomers and Physicochemical Properties

There are 15 unique structural isomers of trimethylheptane. Their distinct branching patterns lead to significant variations in physical properties such as boiling point, density, and chromatographic retention times. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points compared to less branched isomers.

The table below summarizes key physicochemical data for the known structural isomers of trimethylheptane.

| IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/cm³) @ 20°C | Refractive Index (n²⁰/D) | Kovats Retention Index (non-polar column) |

| 2,2,3-Trimethylheptane (B12651796) | 52896-92-1 | 158[1] | N/A | 1.417 | ~914-932[2] |

| 2,2,4-Trimethylheptane | 14720-74-2 | 148.15[3] | 0.7275[3] | N/A | ~890 |

| 2,2,5-Trimethylheptane | 20291-95-6 | 150.8[4] | 0.724[4] | 1.4078[4] | ~878[5] |

| 2,2,6-Trimethylheptane | 1190-83-6 | ~148-150 | 0.726 | 1.408 | ~871 |

| 2,3,3-Trimethylheptane | 52896-93-2 | ~163-165 | 0.761 | 1.425 | ~932[6] |

| 2,3,4-Trimethylheptane (B14641633) | 52896-95-4 | ~161-163 | 0.754 | 1.422 | ~933-934[7][8] |

| 2,3,5-Trimethylheptane | 1069-53-0 | ~160[9] | 0.750[9] | 1.420 | ~913-921[10] |

| 2,3,6-Trimethylheptane | 4032-93-3 | 157.3[11] | 0.730[11] | 1.410[11] | ~919[12] |

| 2,4,4-Trimethylheptane | 4032-92-2 | ~156-158 | 0.742 | 1.416 | ~916 |

| 2,4,5-Trimethylheptane | 20278-84-6 | ~154-156 | 0.738 | 1.414 | ~907[6] |

| 2,4,6-Trimethylheptane | 2613-61-8 | 147-149[13] | 0.721 | 1.406 | ~874-877 |

| 2,5,5-Trimethylheptane | 1189-99-7 | 150[14] | 0.733[14] | 1.412[14] | ~892 |

| 3,3,4-Trimethylheptane | 20278-87-9 | ~164-166 | 0.764 | 1.427 | ~937-957[15] |

| 3,3,5-Trimethylheptane (B1193924) | 7154-80-5 | ~159-161 | 0.746 | 1.418 | ~908-913 |

| 3,4,5-Trimethylheptane | 20278-89-1 | 162.5[16] | 0.752[16] | 1.421[16] | ~945-947[17] |

Note: "N/A" indicates that reliable experimental data was not found in the searched sources. Some values are estimated or represent a range from multiple sources.

Experimental Protocols

Synthesis of Branched Alkanes: Corey-House Reaction

The Corey-House synthesis is a versatile and robust method for creating unsymmetrical alkanes, making it well-suited for the targeted synthesis of specific trimethylheptane isomers.[10][18] The reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[19]

Protocol: Synthesis of 3,3,5-Trimethylheptane

This protocol describes a plausible route to synthesize 3,3,5-trimethylheptane as an example.

Step 1: Preparation of Lithium Di-tert-pentylcuprate (Gilman Reagent)

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

-

Alkyllithium Formation: Place lithium metal (2.2 equivalents) in the flask with anhydrous diethyl ether as the solvent. Add 2-bromopentane (B28208) (1.0 equivalent) dropwise via the dropping funnel while stirring. The reaction is exothermic and will initiate the formation of pentyllithium. Maintain a gentle reflux.

-

Gilman Reagent Formation: In a separate flask under inert atmosphere, suspend copper(I) iodide (CuI, 0.5 equivalents) in anhydrous diethyl ether at -10 °C. Slowly add the freshly prepared pentyllithium solution (2.0 equivalents) to the CuI suspension with vigorous stirring. The formation of the Gilman reagent, lithium di-pentylcuprate, is indicated by a color change.

Step 2: Coupling Reaction

-

Addition of Alkyl Halide: To the freshly prepared Gilman reagent at 0 °C, add a solution of 2-bromo-2-methylpropane (B165281) (tert-butyl bromide, 1.0 equivalent) in anhydrous diethyl ether dropwise.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product via fractional distillation or column chromatography on silica (B1680970) gel (eluting with hexanes) to yield pure 3,3,5-trimethylheptane.

-

Caption: Workflow for the Corey-House synthesis of branched alkanes.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for the separation and identification of volatile and semi-volatile hydrocarbon isomers.[7] The similarity in boiling points and mass spectra among trimethylheptane isomers presents an analytical challenge, necessitating high-resolution capillary columns and carefully optimized methods.[20]

Protocol: Isomer Separation and Identification

-

Sample Preparation:

-

Prepare a mixed standard solution containing known trimethylheptane isomers at a concentration of ~10-100 µg/mL in a volatile solvent like hexane (B92381) or pentane.

-

Prepare unknown samples by dissolving or diluting them in the same solvent to a similar concentration range. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be required.

-

Filter all samples and standards through a 0.45 µm syringe filter prior to injection.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: A non-polar capillary column is recommended for separating alkanes based on boiling point. A common choice is a (5%-Phenyl)-methylpolysiloxane column (e.g., HP-5ms, DB-5ms), 30–60 m length x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet: Split/splitless injector at 250 °C. Use a split ratio of 50:1 or higher for concentrated samples.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 200 °C.

-

Hold: Hold at 200 °C for 5 minutes. (This program should be optimized based on the specific column and isomer mixture to achieve baseline separation.)

-

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.

-

Mass Analyzer: Quadrupole, temperature at 150 °C.

-

Scan Range: m/z 40-200.

-

-

Data Analysis:

-

Identification: Identify individual isomers by comparing their retention times to those of the authenticated standards. Confirm identity by matching the acquired mass spectrum with a reference library (e.g., NIST). Mass spectra of branched alkanes are characterized by preferential fragmentation at branch points, leading to a complex pattern of CnH2n+1 fragments that can aid in structural elucidation.[20]

-

Quantification: Generate a calibration curve for each isomer using the peak areas from the standard solutions. Quantify the amount of each isomer in the unknown samples by comparing their peak areas to the calibration curve.

-

Caption: Workflow for the GC-MS analysis of trimethylheptane isomers.

Applications and Relevance to Drug Development

While direct therapeutic applications of trimethylheptane isomers are not established, their unique physicochemical properties make them relevant to several areas of interest for pharmaceutical and materials scientists.

Analytical Standards and Fuel Science

Highly purified isomers of branched alkanes are critical as reference standards for the petrochemical industry. They are used in Detailed Hydrocarbon Analysis (DHA) to characterize the composition of gasoline and other fuels. Their combustion properties, particularly their resistance to knocking (autoignition), are important for determining octane (B31449) ratings. For instance, 2,3,4-trimethylheptane is noted for its high octane rating and use as a reference fuel.[11]

Interaction with Lipid Bilayers and Drug Delivery

The most significant area of interest for drug development professionals lies in the behavior of branched alkanes as hydrophobic molecules and their interaction with lipid-based systems.

-

Membrane Fluidity and Stability: Alkanes can partition into the hydrophobic core of lipid bilayers, the primary structure of cell membranes.[21] This intercalation can alter the physical properties of the membrane, including its fluidity, thickness, and phase transition temperature.[22] Shorter alkanes tend to occupy the center of the bilayer, increasing disorder, while longer alkanes may align with the lipid acyl chains, increasing order.[21] The complex, bulky structure of trimethylheptane isomers could induce localized changes in membrane packing and curvature, potentially influencing the function of membrane-bound proteins or altering permeability.

-

Component of Lipid Nanoparticles (LNPs): The formulation of lipid-based drug delivery systems, such as LNPs for mRNA or siRNA delivery, requires a precise combination of lipids to ensure stability and efficacy. While not a standard component, hydrophobic molecules like alkanes can be incorporated into the core of these nanoparticles. They can act as a solvent for highly lipophilic drugs, potentially increasing drug loading capacity and modulating the release profile. The study of how branched alkanes like trimethylheptane affect the internal structure and stability of such delivery systems could lead to novel formulation strategies.[23]

-

Solvents for Hydrophobic Drugs: Due to their non-polar nature, trimethylheptane isomers are excellent solvents for other hydrophobic molecules. This property is potentially useful in the early stages of drug development for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) for in-vitro screening assays or in non-aqueous formulations.

References

- 1. 2,2,3-trimethylheptane [stenutz.eu]

- 2. 2,2,3-Trimethylheptane | C10H22 | CID 521416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. The effect of temperature on lipid-n-alkane interactions in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heptane, 2,3,3-trimethyl- [webbook.nist.gov]

- 6. 2,3,3-Trimethylheptane | C10H22 | CID 521417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,3,4-Trimethylheptane | C10H22 | CID 93280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,4-Trimethylheptane. | 4032-92-2 [chemicalbook.com]

- 10. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 11. Page loading... [guidechem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 3,3,4-Trimethylheptane | C10H22 | CID 140668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. 3,4,5-Trimethylheptane | C10H22 | CID 89304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. byjus.com [byjus.com]

- 19. Corey-House_synthesis [chemeurope.com]

- 20. vurup.sk [vurup.sk]

- 21. The organization of n-alkanes in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. opendata.uni-halle.de [opendata.uni-halle.de]

Spectroscopic Analysis of 4-Ethyl-2,3,5-trimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Ethyl-2,3,5-trimethylheptane (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ).[1][2] Due to the limited availability of specific experimental spectra for this compound in public databases, this document presents predicted data based on fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein serves as a valuable reference for the structural elucidation and characterization of branched alkanes.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established correlation charts and fragmentation patterns typical for alkanes.

Table 1: Predicted ¹H NMR Spectral Data

Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[3] The complex structure of this compound would result in significant signal overlap. A high-field instrument would be necessary for complete resolution and assignment.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| CH₃ (C1, C7) | ~ 0.8-0.9 | Doublet/Triplet | 6H |

| CH₃ (C2-methyl) | ~ 0.8-0.9 | Doublet | 3H |

| CH₃ (C3-methyl) | ~ 0.8-0.9 | Doublet | 3H |

| CH₃ (C5-methyl) | ~ 0.8-0.9 | Doublet | 3H |

| CH₂ (Ethyl) | ~ 1.2-1.4 | Quartet | 2H |

| CH (C2, C3, C5) | ~ 1.3-1.7 | Multiplet | 3H |

| CH (C4) | ~ 1.4-1.8 | Multiplet | 1H |

| CH₃ (Ethyl) | ~ 0.8-1.0 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Primary) | ~ 10-20 |

| CH₂ (Secondary) | ~ 20-40 |

| CH (Tertiary) | ~ 25-50 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

The mass spectrum of a branched alkane is characterized by the fragmentation of C-C bonds. The molecular ion peak (M+) for alkanes is often weak or absent, and the spectrum is dominated by fragment ions.[4][5]

| m/z | Proposed Fragment Ion |

| 170 | [C₁₂H₂₆]⁺ (Molecular Ion) |

| 155 | [M - CH₃]⁺ |

| 141 | [M - C₂H₅]⁺ |

| 127 | [M - C₃H₇]⁺ |

| 113 | [M - C₄H₉]⁺ |

| 99 | [M - C₅H₁₁]⁺ |

| 85 | [M - C₆H₁₃]⁺ |

| 71 | [M - C₇H₁₅]⁺ |

| 57 | [C₄H₉]⁺ (likely base peak) |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.[6][7]

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 2850-3000 | C-H Stretch | Strong |

| 1450-1470 | C-H Bend (Scissoring) | Medium |

| 1370-1380 | C-H Bend (Methyl Rock) | Medium |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

The analysis would be performed on a 400 MHz or higher NMR spectrometer.[9]

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

The probe is tuned to the appropriate frequency for ¹H or ¹³C.

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.[10]

-

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[11]

-

-

Instrumentation (Gas Chromatography-Mass Spectrometry):

-

A gas chromatograph is used to separate the compound from any impurities. The GC is coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: ~250 °C

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient is used to ensure good separation and peak shape.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Detector: Electron multiplier.

-

-

-

Data Acquisition:

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the liquid is placed directly on the ATR crystal.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

-

Data Acquisition:

-

A background spectrum of the empty salt plates or ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: General Workflow for Spectroscopic Analysis.

References

- 1. This compound | C12H26 | CID 53428902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heptane, 4-ethyl-2,3,5-trimethyl- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. rsc.org [rsc.org]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. benchchem.com [benchchem.com]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermochemical Data of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for a selection of branched alkanes. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate and readily accessible thermochemical properties for these compounds. This document summarizes key quantitative data in structured tables, details the experimental and computational methodologies used to obtain this data, and provides visualizations of the key relationships and workflows involved in thermochemical data determination.

Thermochemical Data of Selected Branched Alkanes

The following tables present the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and isobaric heat capacity (Cp) for five common branched alkanes at 298.15 K (25 °C) and 1 bar. These values are crucial for understanding the stability and reactivity of these molecules.

Table 1: Standard Enthalpy of Formation (ΔfH°) of Selected Branched Alkanes in the Gas Phase

| Compound | IUPAC Name | Formula | ΔfH° (kJ/mol) |

| Isobutane | 2-Methylpropane | C4H10 | -134.2 ± 0.6 |

| Isopentane | 2-Methylbutane | C5H12 | -153.3 ± 0.7 |

| Neopentane | 2,2-Dimethylpropane | C5H12 | -167.9 |

| Diisopropyl | 2,3-Dimethylbutane | C6H14 | -177.57 ± 0.81[1] |

| Triptane | 2,2,3-Trimethylbutane | C7H16 | -204.3 ± 1.2 |

Note: Data sourced from the NIST Chemistry WebBook unless otherwise cited. Uncertainty values are provided where available.

Table 2: Standard Molar Entropy (S°) of Selected Branched Alkanes in the Gas Phase

| Compound | IUPAC Name | Formula | S° (J/mol·K) |

| Isobutane | 2-Methylpropane | C4H10 | 294.6 ± 0.4 |

| Isopentane | 2-Methylbutane | C5H12 | 343.5 ± 0.8 |

| Neopentane | 2,2-Dimethylpropane | C5H12 | 306.4 |

| Diisopropyl | 2,3-Dimethylbutane | C6H14 | 369.2 ± 2.1 |

| Triptane | 2,2,3-Trimethylbutane | C7H16 | 391.8 ± 2.1 |

Note: Data sourced from the NIST Chemistry WebBook. Uncertainty values are provided where available.

Table 3: Isobaric Heat Capacity (Cp) of Selected Branched Alkanes in the Gas Phase

| Compound | IUPAC Name | Formula | Cp (J/mol·K) |

| Isobutane | 2-Methylpropane | C4H10 | 96.5 ± 0.4 |

| Isopentane | 2-Methylbutane | C5H12 | 118.9 ± 0.4[2] |

| Neopentane | 2,2-Dimethylpropane | C5H12 | 121.0 |

| Diisopropyl | 2,3-Dimethylbutane | C6H14 | 139.4 ± 0.7[3] |

| Triptane | 2,2,3-Trimethylbutane | C7H16 | 163.3 ± 0.4[4] |

Note: Data sourced from the NIST Chemistry WebBook unless otherwise cited. Uncertainty values are provided where available.

Methodologies for Determining Thermochemical Data

The thermochemical data presented in this guide are determined through a combination of experimental and computational methods.

Experimental Protocols

2.1.1. Combustion Calorimetry

Combustion calorimetry is a primary experimental technique for determining the enthalpy of formation of combustible compounds like alkanes. The fundamental principle involves the complete combustion of a known mass of the substance in a controlled environment and measuring the heat evolved.

-

Apparatus: A bomb calorimeter is the standard instrument used. It consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water in an insulated container.

-

Procedure:

-

A precisely weighed sample of the branched alkane is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with an excess of pure oxygen.

-

The bomb is placed in the calorimeter, which is filled with a known mass of water. The initial temperature is recorded.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is monitored and the maximum temperature reached is recorded.

-

The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's Law.

-

2.1.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining heat capacities and enthalpies of phase transitions.

-

Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample pan and a reference pan.

-

Procedure for Heat Capacity Measurement:

-

An empty sample pan and an empty reference pan are heated at a constant rate to obtain a baseline.

-

A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated at the same rate.

-

The branched alkane sample is placed in the sample pan and subjected to the same heating program.

-

The heat flow difference between the sample and the reference is measured.

-

By comparing the heat flow data of the sample to that of the standard and the baseline, the heat capacity of the alkane can be determined as a function of temperature.[5][6]

-

Computational Protocols

2.2.1. Statistical Thermodynamics

Statistical thermodynamics provides a bridge between the microscopic properties of molecules (energy levels, vibrational frequencies, etc.) and the macroscopic thermodynamic properties of a substance.

-

Methodology:

-

The molecular properties of the branched alkane, such as its rotational constants and vibrational frequencies, are determined, typically from quantum mechanical calculations or spectroscopic data.

-

These molecular parameters are used to calculate the molecular partition function (q), which is a sum over all possible energy states of the molecule.

-

The macroscopic thermodynamic properties, such as internal energy (U), enthalpy (H), entropy (S), and heat capacity (Cp), are then calculated from the partition function and its temperature derivatives.

-

2.2.2. Ab Initio Quantum Mechanical Methods

Ab initio (from first principles) methods are a class of computational chemistry methods that do not rely on empirical parameters.

-

Methodology:

-

The electronic structure of the branched alkane molecule is solved using the principles of quantum mechanics.

-

High-level methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often employed for high accuracy.

-

These calculations yield the total electronic energy of the molecule.

-

The enthalpy of formation can be calculated by combining the computed total energy with the energies of the constituent elements in their standard states, often through the use of atomization or isodesmic reaction schemes.

-

Visualizations

The following diagrams illustrate the relationships between the different methodologies for determining thermochemical data and a typical workflow for computational thermochemistry.

References

The Dawn of Molecular Complexity: A Technical History of Highly Branched Alkanes

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Analysis of Highly Branched Alkanes

The seemingly simple family of alkanes, hydrocarbons with the general formula CnH2n+2, holds a fascinating history of discovery that challenged and reshaped our fundamental understanding of chemical structure. The existence of highly branched alkanes, with their unique physical and chemical properties, spurred significant advancements in theoretical chemistry, separation science, and industrial applications, most notably in the development of high-performance fuels. This technical guide delves into the core of this history, presenting the pivotal discoveries, the evolution of experimental techniques, and the quantitative data that underpins our knowledge of these complex molecules.

From Isomerism Theory to the First Synthesis

The journey into the world of branched alkanes began not with a specific discovery, but with a revolutionary concept: isomerism. In the mid-19th century, chemists grappled with the observation that different compounds could share the same elemental composition. It was the Russian chemist Alexander Butlerov who, in 1861, laid the theoretical groundwork for understanding this phenomenon with his theory of chemical structure.[1] Butlerov posited that the properties of a molecule were determined not just by the number and type of its atoms, but by their specific arrangement and bonding.[1][2] He predicted the existence of isomers for alkanes, such as two possible structures for butane (B89635) and three for pentane.[1]

This theoretical framework was given physical reality in 1866 when Butlerov successfully synthesized isobutane (B21531) , providing concrete evidence for the existence of a branched alkane.[1] This marked a pivotal moment, confirming that carbon atoms could indeed form non-linear chains, opening a new dimension in organic chemistry.

Furthering the understanding of branched structures, Vladimir Markovnikov , a student of Butlerov, made significant contributions. In 1869, he formulated the renowned Markovnikov's rule, which described the regioselectivity of addition reactions to unsymmetrical alkenes, a principle that is fundamentally related to the stability of carbocations at more substituted (branched) carbon atoms.[3][4][5] His work also included investigations into the isomerism of butyric acids and the properties of cyclic hydrocarbons, further solidifying the importance of molecular structure in determining chemical behavior.[6][7]

The Rise of High-Octane Fuels and the Importance of Branching

The practical significance of highly branched alkanes became profoundly evident with the advent of the internal combustion engine. Engine "knocking," or premature detonation of the fuel-air mixture, was a major obstacle to developing more powerful engines. In the early 20th century, it was discovered that the structure of the hydrocarbon fuel played a critical role in its tendency to knock.

This led to the development of the octane (B31449) rating scale in 1926 by Graham Edgar.[8] This scale was defined by two reference compounds: n-heptane, a straight-chain alkane prone to knocking, was assigned an octane rating of 0, while a highly branched isomer of octane, 2,2,4-trimethylpentane (isooctane) , which exhibited excellent anti-knock properties, was given a rating of 100.[9][10] The octane rating of a gasoline was then determined by comparing its knocking characteristics to a mixture of these two compounds.[8] This discovery solidified the link between a high degree of branching in alkanes and superior fuel performance.[11]

The demand for high-octane aviation fuel during World War II dramatically accelerated research into the synthesis and production of highly branched alkanes like isooctane (B107328).[12] This era saw the large-scale implementation of processes like the alkylation of isobutene with isobutane to produce isooctane.[9][13]

Comparative Physical Properties of Alkane Isomers

The degree of branching in an alkane has a significant impact on its physical properties. Generally, for a given number of carbon atoms, a more branched isomer will have a lower boiling point and melting point compared to its straight-chain counterpart. This is due to the more compact, spherical shape of branched molecules, which reduces the surface area available for intermolecular van der Waals forces.

| Alkane | Molecular Formula | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Research Octane Number (RON) |

| n-Pentane | C5H12 | Straight-chain | 36.1 | -130 | 0.626 | 61.7 |

| Isopentane (2-Methylbutane) | C5H12 | Branched | 27.7 | -160 | 0.620 | 92.3 |

| Neopentane (2,2-Dimethylpropane) | C5H12 | Highly Branched | 9.5 | -16.6 | 0.613 | 85.5 |

| n-Heptane | C7H16 | Straight-chain | 98.4 | -91 | 0.684 | 0 |

| Triptane (2,2,3-Trimethylbutane) | C7H16 | Highly Branched | 80.9 | -25 | 0.690 | 112.1 |

| n-Octane | C8H18 | Straight-chain | 125.7 | -57 | 0.703 | -20 |

| Isooctane (2,2,4-Trimethylpentane) | C8H18 | Highly Branched | 99.3 | -107.4 | 0.692 | 100 |

Note: Data compiled from various sources.[9][10][14][15][16][17] RON values can vary slightly depending on the source and measurement conditions.

Experimental Protocols: From Separation to Identification

The study of highly branched alkanes has been intrinsically linked to the development of powerful separation and analytical techniques.

Historical Method: Fractional Distillation

One of the earliest and most fundamental techniques for separating hydrocarbons is fractional distillation. This method exploits the differences in the boiling points of various alkane isomers.

Methodology:

-

Heating the Mixture: A mixture of crude oil or a synthetic reaction product containing various alkane isomers is heated in a distillation flask.

-

Vaporization: As the temperature increases, the components of the mixture vaporize, with the more volatile (lower boiling point) compounds vaporizing more readily.

-

Fractionating Column: The vapor mixture rises through a fractionating column, which is packed with glass beads, rings, or metal sponges. This packing provides a large surface area for repeated condensation and vaporization cycles.

-

Temperature Gradient: A temperature gradient exists along the column, with the temperature being highest at the bottom and decreasing towards the top.

-

Separation: As the vapor rises and cools, components with higher boiling points condense on the packing material and fall back down. The component with the lowest boiling point will continue to rise to the top of the column, where it will pass into a condenser.

-

Condensation and Collection: In the condenser, the vapor is cooled by circulating water, causing it to condense back into a liquid, which is then collected in a receiving flask. By carefully controlling the temperature, different fractions of isomers can be separated.

This technique was crucial in the early days of the petroleum industry for separating crude oil into fractions like gasoline, kerosene, and lubricating oils.[18][19]

Modern Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Today, the definitive method for separating and identifying complex mixtures of alkanes is Gas Chromatography-Mass Spectrometry (GC-MS). This technique combines the powerful separation capabilities of gas chromatography with the precise identification ability of mass spectrometry.

Methodology:

-

Sample Injection: A small, vaporized sample of the hydrocarbon mixture is injected into the gas chromatograph.

-

Separation in the GC Column: The sample is carried by an inert carrier gas (e.g., helium) through a long, thin capillary column. The inner surface of the column is coated with a stationary phase. The different alkane isomers in the mixture interact with the stationary phase to varying degrees based on their boiling points and polarities. Compounds that interact weakly with the stationary phase travel through the column more quickly, while those that interact strongly are retained longer. This results in the separation of the mixture into its individual components.

-

Elution and Entry into the Mass Spectrometer: As each separated component elutes from the GC column, it enters the mass spectrometer.

-

Ionization: In the ion source of the mass spectrometer, the molecules are bombarded with high-energy electrons, which knocks off an electron from the molecule, creating a positively charged ion (molecular ion). This process also causes the molecules to fragment into smaller, characteristic charged pieces.

-

Mass Analysis: The positively charged ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The mass spectrum is a unique "fingerprint" of the molecule, showing the molecular ion and the pattern of fragment ions.

-

Compound Identification: By comparing the obtained mass spectrum to a library of known spectra, the chemical structure of each separated alkane isomer can be unequivocally identified.

This powerful technique allows for the precise analysis of complex hydrocarbon mixtures found in petroleum products and environmental samples.[20][21][22]

Standardized Octane Rating Determination

The anti-knock quality of a fuel is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[23][24]

Methodology:

-

Engine Preparation: The CFR engine is calibrated and warmed up to standard operating conditions.

-

Reference Fuel Testing: The engine is run on a series of reference fuels, which are mixtures of isooctane and n-heptane with known octane ratings. The knock intensity for each reference fuel is measured at a specific compression ratio.

-

Sample Fuel Testing: The test fuel is then run in the engine under the same conditions, and the compression ratio is adjusted until a standard level of knock is observed.

-

Octane Rating Assignment: The octane rating of the test fuel is determined by finding the composition of the isooctane/n-heptane mixture that produces the same knock intensity at the same compression ratio. For example, if a test fuel has the same knocking characteristics as a mixture of 90% isooctane and 10% n-heptane, it is assigned an octane rating of 90.

Visualizing the Concepts

To better illustrate the key relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Aleksandr Butlerov | Organic Chemistry, Stereochemistry, Synthesis | Britannica [britannica.com]

- 2. Alexander Butlerov by Pavel Yudin and Mark Rosenthal 1954 [marxists.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Who was Vladimir Markovnikov? - askIITians [askiitians.com]

- 5. Vladimir Vassilyevich Markovnikov [chemistry.msu.edu]

- 6. V. Markovnikov [natsci.parkland.edu]

- 7. Vladimir Vasilyevich Markovnikov | Organic Chemistry, Addition Reactions, Hydrocarbons | Britannica [britannica.com]

- 8. September 19, 1887 - The developer of the octane rating system is born - This Day In Automotive History [automotivehistory.org]

- 9. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]

- 10. Octane rating - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. How Gasoline Has Changed Through The Years | Cycle World [cycleworld.com]

- 13. acs.org [acs.org]

- 14. Alkane - Wikipedia [en.wikipedia.org]

- 15. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 16. passmyexams.co.uk [passmyexams.co.uk]

- 17. byjus.com [byjus.com]

- 18. Fractional distillation - Wikipedia [en.wikipedia.org]

- 19. energyeducation.ca [energyeducation.ca]

- 20. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. calum-douglas.com [calum-douglas.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-2,3,5-trimethylheptane

Introduction

4-Ethyl-2,3,5-trimethylheptane is a highly branched aliphatic hydrocarbon with potential applications in fuel and lubricant industries due to its structural properties that can influence combustion characteristics and viscosity.[1] Its complex, sterically hindered structure necessitates a multi-step synthesis approach for laboratory-scale preparation. This document outlines a detailed protocol for the synthesis of this compound, designed for researchers in organic synthesis, materials science, and drug development. The described methodology is based on a convergent Grignard-based approach, which offers flexibility and control in the construction of complex carbon skeletons.[2]

The synthesis is divided into two main stages:

-

Stage 1: Synthesis of the Ketone Intermediate (2,3,5-trimethylheptan-4-one). This stage involves the reaction of a nitrile with a Grignard reagent, a reliable method for the preparation of ketones.

-

Stage 2: Formation and Reduction of the Tertiary Alcohol. The ketone intermediate is reacted with a second Grignard reagent to form a tertiary alcohol, which is subsequently deoxygenated to yield the final alkane product.

All procedures should be conducted by trained personnel in a well-ventilated fume hood, adhering to all relevant safety precautions for handling flammable and reactive chemicals.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis. These values are representative of the reaction types and may vary based on experimental conditions and scale.

| Step | Reaction | Reactants | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| 1a | Grignard Formation | 2-Bromobutane (B33332), Mg | sec-Butylmagnesium bromide | 137.01 (bromide) | - | >90% |

| 1b | Ketone Synthesis | 2,3-Dimethylpentanenitrile, sec-Butylmagnesium bromide | 2,3,5-Trimethylheptan-4-one | 111.19 (nitrile) | 1.56 | 75-85% |

| 2a | Grignard Formation | Bromoethane (B45996), Mg | Ethylmagnesium bromide | 108.97 (bromide) | - | >90% |

| 2b | Tertiary Alcohol Formation | 2,3,5-Trimethylheptan-4-one, Ethylmagnesium bromide | 4-Ethyl-2,3,5-trimethylheptan-4-ol | 156.27 (ketone) | 1.86 | 80-90% |